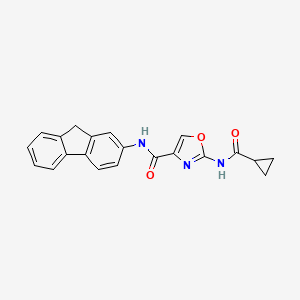
2-(cyclopropanecarboxamido)-N-(9H-fluoren-2-yl)oxazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "2-(cyclopropanecarboxamido)-N-(9H-fluoren-2-yl)oxazole-4-carboxamide" is a structurally complex molecule that appears to be related to various research efforts in the synthesis of oxazole derivatives and fluorene-based compounds. These types of molecules have been studied for their potential applications in medicinal chemistry, particularly as anticancer agents and apoptosis inducers .
Synthesis Analysis
The synthesis of oxazole derivatives can be achieved through different methods. One approach involves the use of gold catalysis to convert propargylcarboxamides into 2,5-disubstituted oxazoles under mild conditions, as described in the first paper. This process includes the formation of an intermediate 5-methylene-4,5-dihydrooxazole, which can be observed and accumulated, providing insight into the mechanistic aspects of oxazole formation . Another method for synthesizing trisubstituted oxazoles involves the reaction of trans-2-aryl-3-nitro-cyclopropane-1,1-dicarboxylates with nitriles in the presence of tin(IV) chloride, which suggests a potential pathway for incorporating the cyclopropane moiety into the oxazole ring .
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated through crystallography and Hirshfeld surface analysis. For instance, the crystal structure of a cyclopropyl-containing triazole carboxamide revealed the orientation of the cyclopropyl ring almost perpendicular to the benzene ring, which could imply steric considerations in the design of similar compounds . Additionally, the structure of a cyclopropane carboxamide with antiproliferative activity was determined, highlighting the importance of the cyclopropane moiety in biological activity .
Chemical Reactions Analysis
The chemical reactivity of oxazole and fluorene derivatives is of significant interest due to their potential biological activities. The synthesis of N-aryl-9-oxo-9H-fluorene-1-carboxamides has been explored as a new series of apoptosis inducers, with structure-activity relationship studies focusing on the carboxamide group. These studies have led to the identification of compounds with sub-micromolar potencies in inducing caspase activation and inhibiting cancer cell growth .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of "2-(cyclopropanecarboxamido)-N-(9H-fluoren-2-yl)oxazole-4-carboxamide" are not detailed in the provided papers, the properties of similar compounds can be inferred. The solubility, crystal structure, and intermolecular interactions play a crucial role in the biological activity and stability of these molecules. For example, the lead compound in the apoptosis inducer study was modified to increase aqueous solubility while retaining its broad activity, suggesting that solubility is a key property for the efficacy of such compounds .
Aplicaciones Científicas De Investigación
Synthesis Methods
The development of efficient synthesis methods for oxazoles and related compounds is a significant area of research. Studies like those conducted by Luo et al. (2012) and Kumar et al. (2012) focus on innovative synthesis techniques. Luo et al. describe a [3 + 2] annulation strategy for synthesizing 2,4-disubstituted oxazoles using gold-catalyzed oxidation, highlighting the role of bidentate ligands in tempering the reactivities of α-oxo gold carbenes, crucial for the oxazole ring formation (Luo et al., 2012). Kumar et al. report a copper-catalyzed intramolecular cyclization method for synthesizing 2-phenyl-4,5-substituted oxazoles, providing a complementary approach to Luo et al.'s gold-catalyzed method (Kumar et al., 2012).
Structural Studies
Structural analysis is crucial for understanding the properties and potential applications of these compounds. Lu et al. (2021) synthesized a compound with antiproliferative activity and determined its crystal structure, illustrating the importance of structural elucidation in developing pharmacologically active agents (Lu et al., 2021).
Application in Material Science and Pharmaceuticals
The application of oxazoles and related compounds extends to material science and pharmaceuticals. The synthesis of oxazoles is not only limited to pharmaceuticals but also includes the development of novel materials. Barnett et al. (1960) explored the scintillation properties of fluorenyl-substituted oxazoles, indicating their potential in radiation detection and other material science applications (Barnett et al., 1960).
Propiedades
IUPAC Name |
2-(cyclopropanecarbonylamino)-N-(9H-fluoren-2-yl)-1,3-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O3/c25-19(12-5-6-12)24-21-23-18(11-27-21)20(26)22-15-7-8-17-14(10-15)9-13-3-1-2-4-16(13)17/h1-4,7-8,10-12H,5-6,9H2,(H,22,26)(H,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIPQQEQGKQOERE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=NC(=CO2)C(=O)NC3=CC4=C(C=C3)C5=CC=CC=C5C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(cyclopropanecarboxamido)-N-(9H-fluoren-2-yl)oxazole-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-((4-Benzylpiperidin-1-yl)(4-nitrophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2540572.png)

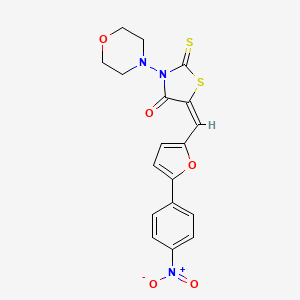
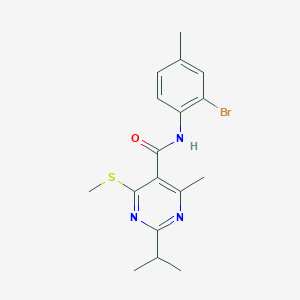

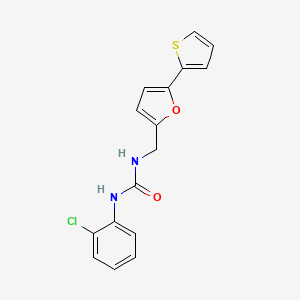
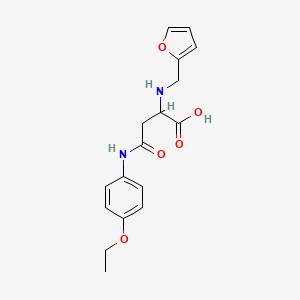
![1-(2-((2H-1,2,3-triazol-2-yl)methyl)pyrrolidin-1-yl)-2-(benzo[d][1,3]dioxol-5-yl)ethan-1-one](/img/structure/B2540582.png)
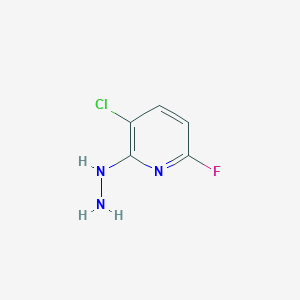
![tert-butyl (2R)-2-({[(1-cyano-1,2-dimethylpropyl)carbamoyl]methyl}amino)-2-phenylacetate](/img/structure/B2540584.png)
![2-((7-acetyl-4-oxo-3-phenyl-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-isopropylphenyl)acetamide](/img/structure/B2540585.png)


